molecular formula C23H24N6O3 B2917464 4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide CAS No. 941945-91-1

4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Cat. No. B2917464
CAS RN: 941945-91-1
M. Wt: 432.484
InChI Key: MECWXJBYKPQCKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is also known as Ponatinib . It is a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant . It has been used in the treatment of chronic myeloid leukemia (CML) with BCR-ABL kinase inhibitors .


Synthesis Analysis

The synthesis of this compound involves structure-guided design. A key structural feature is the carbon-carbon triple bond linker which skirts the increased bulk of Ile315 side chain .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a carbon-carbon triple bond linker being a key feature . More detailed structural information may be available in the referenced sources .

Scientific Research Applications

Cancer Therapeutics

This compound has shown promise in the field of oncology , particularly as a pan-inhibitor of the BCR-ABL kinase, including the T315I gatekeeper mutant . This mutation is known for its resistance to current treatments for chronic myeloid leukemia (CML). The compound’s ability to inhibit both native BCR-ABL and the T315I mutant with low nanomolar IC50s makes it a potential candidate for treating CML, especially in patients who are refractory to existing therapies .

Drug Resistance Studies

The compound’s efficacy against the T315I gatekeeper mutant also positions it as a valuable tool for studying drug resistance . It can help in understanding how mutations affect drug binding and efficacy, providing insights into the development of next-generation inhibitors that can overcome resistance .

Pharmacokinetics and Drug Metabolism

In drug discovery, understanding the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound is crucial. This compound has demonstrated a favorable ADME profile, suggesting its potential for development into an orally active therapeutic agent .

Structural Activity Relationship (SAR) Studies

The compound’s structure, featuring a carbon-carbon triple bond linker, allows for extensive SAR studies. These studies can elucidate the relationship between the compound’s chemical structure and its biological activity, which is vital for rational drug design .

Chemical Synthesis and Design

The complex structure of this compound provides an excellent case study for chemical synthesis techniques. It can be used to explore novel synthetic pathways and improve existing methods for constructing such intricate molecules .

Molecular Biology Research

As a kinase inhibitor, this compound can be used in molecular biology to study signal transduction pathways. It can help dissect the role of specific kinases in cellular processes and diseases, contributing to a deeper understanding of cellular mechanics .

properties

IUPAC Name

4-methyl-N-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O3/c1-16-3-4-18(15-21(16)29(31)32)23(30)24-19-7-5-17(6-8-19)20-9-10-22(26-25-20)28-13-11-27(2)12-14-28/h3-10,15H,11-14H2,1-2H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECWXJBYKPQCKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)N4CCN(CC4)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methyl-N-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.